molecular formula C22H31N5OS B12190785 2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one

2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B12190785
M. Wt: 413.6 g/mol
InChI Key: BQUPQCFBNZWRJP-UHFFFAOYSA-N
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Description

2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a triazole ring, a piperazine ring, and various functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Sulfanyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Piperazine Ring: This can be synthesized through cyclization of appropriate diamines.

    Final Coupling: The final step involves coupling the triazole and piperazine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit or activate specific enzymes.

    Interact with Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one: Similar in structure but with different substituents.

    Other Triazole Derivatives: Compounds with a triazole ring and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C22H31N5OS

Molecular Weight

413.6 g/mol

IUPAC Name

2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H31N5OS/c1-16(2)19-6-4-18(5-7-19)14-25-10-12-26(13-11-25)21(28)15-29-22-24-23-17(3)27(22)20-8-9-20/h4-7,16,20H,8-15H2,1-3H3

InChI Key

BQUPQCFBNZWRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC2)SCC(=O)N3CCN(CC3)CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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